molecular formula C7H9NO B1356525 5-Methoxy-2-methylpyridine CAS No. 55270-47-8

5-Methoxy-2-methylpyridine

Cat. No. B1356525
M. Wt: 123.15 g/mol
InChI Key: LPVVVCBDJJRLHT-UHFFFAOYSA-N
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Patent
US07253158B2

Procedure details

5-Hydroxy-2-methylpyridine (16.4 g, 150.3 mmol) was added to a suspension of KOH (34.6 g, 616 mmol) in DMSO (250 ml) and stirred for 1 h at r.t. followed by the dropwise addition of methyl iodide (10.3 ml, 165 mmol). The reaction mixture was stirred for a further 16 h, poored onto ice-cold water (500 ml) and extracted with diethyl ether (4×350 ml). The combined ether extracts were washed with water (50 ml), brine (50 ml) and dried (MgSO4). Filtration and concentration of the filtrate under reduced pressure gave a crude oil which was purified over silica gel (ethyl acetate/n-heptane 1:2 to 1:1): light brown oil 10.5 g (54%);
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
34.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1.[OH-].[K+].[CH3:11]I>CS(C)=O>[CH3:11][O:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
OC=1C=CC(=NC1)C
Name
Quantity
34.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
10.3 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for a further 16 h, poored onto ice-cold water (500 ml)
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (4×350 ml)
WASH
Type
WASH
Details
The combined ether extracts were washed with water (50 ml), brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
Filtration and concentration of the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a crude oil which
CUSTOM
Type
CUSTOM
Details
was purified over silica gel (ethyl acetate/n-heptane 1:2 to 1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC=1C=CC(=NC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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